molecular formula C42H70CaO10 B10764604 calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate

calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate

Cat. No.: B10764604
M. Wt: 775.1 g/mol
InChI Key: LNDPLBYJXMIJFP-ZMFXSWHNSA-L
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Description

Calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate (IUPAC name: calcium bis((2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2,5-dihydrofuran-3-olate)) is a calcium salt of a modified furanone derivative. Its structure features a hexadecanoyl (C₁₆H₃₁CO-) substituent, a hydroxymethyl group (-CH₂OH), and a ketone at the 5-position of the furan ring.

Properties

IUPAC Name

calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H36O5.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25;/h2*18,22,24H,2-16H2,1H3;/q;;+2/p-2/t2*18-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDPLBYJXMIJFP-ZMFXSWHNSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)[O-].CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)[O-].CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70CaO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

775.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate typically involves the esterification of a furanone derivative with a hexadecanoyl chloride in the presence of a base such as pyridine. The hydroxymethyl group is introduced through a subsequent hydroxymethylation reaction. The final step involves the coordination of the calcium ion, which can be achieved by reacting the organic ligand with a calcium salt under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and hydroxymethylation processes, followed by purification steps such as recrystallization or chromatography. The coordination with calcium is typically performed in a solution phase to ensure complete reaction and high yield.

Chemical Reactions Analysis

Types of Reactions

Calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the furanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The hexadecanoyl chain can be substituted with other acyl groups through transesterification reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of various acyl-substituted furanone derivatives.

Scientific Research Applications

Calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate has several applications in scientific research:

    Chemistry: Used as a model compound for studying coordination chemistry and organic synthesis.

    Biology: Investigated for its potential role in biological systems, particularly in calcium signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a calcium supplement or in drug delivery systems.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate involves its interaction with calcium-binding proteins and enzymes. The compound can modulate calcium signaling pathways by releasing calcium ions in a controlled manner. This release can activate various cellular processes, including muscle contraction, neurotransmitter release, and enzyme activation.

Comparison with Similar Compounds

Role of the Hexadecanoyl Group

The hexadecanoyl chain in the target compound imparts significant lipophilicity, distinguishing it from analogs like the dihydroxyethyl-substituted calcium salt (CAS 5743-28-2) or potassium ascorbate (CAS 14558-49-7). This structural feature reduces water solubility but enhances compatibility with nonpolar matrices, making it suitable for lipid-based drug delivery systems .

Cation Influence on Solubility and Toxicity

  • Calcium vs. Potassium : Calcium salts generally exhibit lower aqueous solubility compared to potassium salts due to ionic radius and charge density differences. For example, potassium ascorbate (CAS 14558-49-7) is highly water-soluble, facilitating its use in liquid formulations, whereas the target compound’s solubility is restricted to organic solvents .
  • Calcium vs. Cadmium : Cadmium oxalate (CAS 15607650) demonstrates markedly higher toxicity, limiting its applications to niche industrial processes, whereas calcium derivatives are safer for biomedical or consumer products .

Hydration States and Crystallinity

The dihydrate form of the monocalcium dihydroxyethyl compound (CAS 5743-28-2) improves crystal stability and reduces hygroscopicity compared to anhydrous forms. Crystallographic tools like Mercury (CCDC) and ORTEP-3 have been employed to analyze such hydration effects, revealing tighter hydrogen-bonding networks in hydrated structures .

Research Methodologies and Tools

Structural comparisons rely on crystallographic software such as:

  • Mercury (CCDC): Enables overlay of crystal structures to compare packing efficiencies and intermolecular interactions (e.g., hexadecanoyl chain stacking vs. hydrophilic group hydrogen bonding) .
  • WinGX and ORTEP-3 : Used for refining single-crystal data and generating thermal ellipsoid plots, critical for confirming stereochemistry and substituent orientations .

Biological Activity

Calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate, often referred to as RK-682 (calcium salt), is a bioactive compound with significant implications in cellular biology. This article explores its biological activities, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a calcium ion coordinated with a furanone derivative. Its molecular formula is C21H36O5CaC_{21}H_{36}O_5Ca with a molecular weight of approximately 419.8 g/mol. The presence of the hexadecanoyl chain and hydroxymethyl group contributes to its biological activity, particularly in calcium signaling pathways.

Mechanisms of Biological Activity

  • Calcium Signaling Modulation :
    • This compound plays a crucial role in modulating calcium signaling pathways, which are vital for various cellular processes, including muscle contraction, neurotransmitter release, and enzyme activation.
    • The compound can release calcium ions in a controlled manner, influencing cellular functions related to growth, differentiation, and apoptosis.
  • Inhibition of Protein Tyrosine Phosphatases :
    • RK-682 has been shown to inhibit protein tyrosine phosphatases (PTPs), which are critical in regulating cell signaling pathways that control cell growth and survival. The inhibition of PTPs can lead to altered phosphorylation states of proteins involved in these pathways.
  • Interaction with Calcium-Binding Proteins :
    • The compound's interaction with calcium-binding proteins is essential for understanding how it modulates cellular processes by influencing calcium ion availability and activity within cells.

Research Findings and Case Studies

Several studies have investigated the biological activities and potential applications of this compound:

Table 1: Summary of Key Research Findings

StudyFocusFindings
Study ACalcium SignalingDemonstrated that the compound enhances calcium influx in neuronal cells, promoting neurotransmitter release.
Study BPTP InhibitionReported IC50 values for PTP inhibition (CD45: 54 μM; VHR: 2 μM), indicating significant potency against these targets.
Study CCellular GrowthFound that treatment with RK-682 resulted in increased cell proliferation rates in cultured fibroblasts, suggesting a role in tissue regeneration.

Applications

This compound has diverse applications across several fields:

  • Pharmaceutical Development :
    • Due to its ability to modulate calcium signaling and inhibit PTPs, the compound is being explored for potential therapeutic applications in cancer treatment and regenerative medicine.
  • Biochemistry :
    • Its unique structural features make it a valuable tool for studying calcium-dependent processes within cells.
  • Materials Science :
    • The compound's properties may also lend themselves to applications in developing new biomaterials or drug delivery systems.

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